molecular formula C7H7BrIN B019645 2-Bromo-3-iodo-4,6-dimethylpyridine CAS No. 104830-09-3

2-Bromo-3-iodo-4,6-dimethylpyridine

Cat. No. B019645
M. Wt: 311.95 g/mol
InChI Key: QGLNGCQCYJPFKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of halogenated pyridine derivatives, including compounds similar to 2-Bromo-3-iodo-4,6-dimethylpyridine, often involves multi-step reactions that provide high selectivity and yield. Techniques such as low-temperature aryl bromide-to-alcohol conversion, Baeyer-Villiger oxidation, and intramolecular Friedel-Crafts strategies are common in constructing the pyridine core and introducing various substituents (Wijtmans et al., 2004).

Molecular Structure Analysis

Structural and spectroscopic studies have shown that halogenated pyridines can exhibit interesting features such as hydrogen bonding and pi-stacking interactions. For example, compounds like 3-bromo-5-hydroxy-2,6-dimethylpyridine demonstrate hydrogen bonding in their crystal structure, influencing their physical and chemical properties (Hanuza et al., 1997). Similar analyses for 2-Bromo-3-iodo-4,6-dimethylpyridine would focus on its molecular geometry, electronic distribution, and intermolecular interactions.

Chemical Reactions and Properties

Halogen atoms on the pyridine ring make 2-Bromo-3-iodo-4,6-dimethylpyridine a versatile reactant in various chemical transformations. For instance, iodolactonisation reactions catalyzed by dimethylaminopyridine derivatives showcase the reactivity of such structures towards the formation of lactones under neutral conditions (Meng et al., 2015).

Physical Properties Analysis

The physical properties of 2-Bromo-3-iodo-4,6-dimethylpyridine, such as melting point, boiling point, solubility, and stability, are influenced by its molecular structure. The presence of halogen atoms significantly affects its physical behavior, including volatility and interactions with solvents. Studies similar to those on dibromo and diiodo dimethylpyridines provide insights into how halogenation impacts the physical properties of pyridine derivatives (Pugh, 2006).

Chemical Properties Analysis

The chemical properties of 2-Bromo-3-iodo-4,6-dimethylpyridine, such as reactivity towards nucleophilic substitution, electrophilic substitution, and coupling reactions, are central to its utility in synthesis. The bromo and iodo groups are particularly reactive sites for cross-coupling reactions, enabling the construction of complex organic molecules (Duan et al., 2004).

Scientific Research Applications

  • Synthesis and Application of Trifluoromethylpyridines
    • Field : Agrochemical and Pharmaceutical Industries
    • Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Synthesis of 4-Bromo-2,6-dimethylpyridine
    • Field : Organic Chemistry
    • Application Summary : 4-Bromo-2,6-dimethylpyridine is a brominated derivative of dimethylpyridine, which is used in the synthesis of various organic compounds .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of the synthesis of this compound can vary widely depending on the specific reactions and conditions used .
  • Synthesis of 2-bromo-3-iodo-4,6-dimethylpyridine
    • Field : Organic Chemistry
    • Application Summary : 2-bromo-3-iodo-4,6-dimethylpyridine is a specific type of organic compound, which is used in the synthesis of various organic compounds .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of the synthesis of this compound can vary widely depending on the specific reactions and conditions used .

properties

IUPAC Name

2-bromo-3-iodo-4,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrIN/c1-4-3-5(2)10-7(8)6(4)9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLNGCQCYJPFKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1I)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543427
Record name 2-Bromo-3-iodo-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-iodo-4,6-dimethylpyridine

CAS RN

104830-09-3
Record name 2-Bromo-3-iodo-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-3-iodo-4,6-dimethylpyridine
Reactant of Route 2
2-Bromo-3-iodo-4,6-dimethylpyridine
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-iodo-4,6-dimethylpyridine
Reactant of Route 4
2-Bromo-3-iodo-4,6-dimethylpyridine
Reactant of Route 5
Reactant of Route 5
2-Bromo-3-iodo-4,6-dimethylpyridine
Reactant of Route 6
Reactant of Route 6
2-Bromo-3-iodo-4,6-dimethylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.